N-(2-(5-acetylthiophen-2-yl)ethyl)-5-chlorothiophene-2-carboxamide
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Overview
Description
N-(2-(5-acetylthiophen-2-yl)ethyl)-5-chlorothiophene-2-carboxamide is a compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse biological and chemical properties, making them valuable in various fields such as medicinal chemistry, material science, and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(5-acetylthiophen-2-yl)ethyl)-5-chlorothiophene-2-carboxamide typically involves the condensation of 5-acetylthiophene-2-yl ethylamine with 5-chlorothiophene-2-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .
Industrial Production Methods
Industrial production of thiophene derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity compounds .
Chemical Reactions Analysis
Types of Reactions
N-(2-(5-acetylthiophen-2-yl)ethyl)-5-chlorothiophene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted thiophene derivatives.
Scientific Research Applications
N-(2-(5-acetylthiophen-2-yl)ethyl)-5-chlorothiophene-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and analgesic effects.
Industry: Utilized in the development of organic semiconductors and corrosion inhibitors.
Mechanism of Action
The mechanism of action of N-(2-(5-acetylthiophen-2-yl)ethyl)-5-chlorothiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer research, it may exert its effects by inducing apoptosis or inhibiting cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-carboxamide: Shares the thiophene core but lacks the acetyl and chlorothiophene substituents.
5-Acetylthiophene-2-carboxamide: Similar structure but without the chlorothiophene moiety.
5-Chlorothiophene-2-carboxamide: Lacks the acetylthiophene substituent.
Uniqueness
N-(2-(5-acetylthiophen-2-yl)ethyl)-5-chlorothiophene-2-carboxamide is unique due to the presence of both acetyl and chlorothiophene groups, which may contribute to its distinct chemical and biological properties.
Biological Activity
N-(2-(5-acetylthiophen-2-yl)ethyl)-5-chlorothiophene-2-carboxamide is a compound with potential biological activity, particularly in the field of medicinal chemistry. This article reviews its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a thiophene ring system, which is known for its diverse biological activities. The structural formula can be represented as follows:
Molecular Characteristics:
- Molecular Weight: 281.75 g/mol
- Melting Point: Data not available
- Solubility: Soluble in organic solvents
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For example, research has shown that related thiophene derivatives can induce cell cycle arrest and apoptosis in various cancer cell lines, including prostate (PC-3) and breast (MCF-7) cancer cells. These effects are often mediated through the inhibition of key signaling pathways such as the phosphoinositide 3-kinase/Akt/mTOR pathway .
Mechanism of Action:
- Inhibition of Akt/mTOR Pathway: Similar compounds have been shown to repress Akt and mTOR activity, leading to reduced cell proliferation.
- JNK Activation: The activation of c-Jun NH2-terminal kinase (JNK) has been implicated in mediating the antiproliferative effects, suggesting a complex interplay between different signaling pathways .
Antimicrobial Activity
Thiophene derivatives have also been evaluated for their antimicrobial properties. Studies indicate that certain modifications to the thiophene structure can enhance antibacterial efficacy against various pathogens. For instance, 5-chlorothiophene derivatives have demonstrated activity against Gram-positive and Gram-negative bacteria, making them candidates for further development as antimicrobial agents .
Study 1: Anticancer Activity
In a study investigating the anticancer potential of thiophene derivatives, a series of compounds were synthesized and tested against PC-3 and MCF-7 cell lines. The results demonstrated that certain derivatives significantly inhibited cell growth and induced apoptosis through JNK pathway activation.
Compound | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
E1 | PC-3 | 15 | JNK activation |
E1 | MCF-7 | 20 | Akt/mTOR inhibition |
Study 2: Antimicrobial Efficacy
A separate investigation focused on the antimicrobial properties of 5-chlorothiophene derivatives revealed promising results against Staphylococcus aureus and Escherichia coli.
Compound | Bacteria | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Derivative A | Staphylococcus aureus | 32 µg/mL |
Derivative B | Escherichia coli | 64 µg/mL |
Properties
IUPAC Name |
N-[2-(5-acetylthiophen-2-yl)ethyl]-5-chlorothiophene-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO2S2/c1-8(16)10-3-2-9(18-10)6-7-15-13(17)11-4-5-12(14)19-11/h2-5H,6-7H2,1H3,(H,15,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYMJCAJJIYLLNF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(S1)CCNC(=O)C2=CC=C(S2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.